2-Butyl-4-methylpyridine
CAS No.: 6304-31-0
Cat. No.: VC3897352
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6304-31-0 |
|---|---|
| Molecular Formula | C10H15N |
| Molecular Weight | 149.23 g/mol |
| IUPAC Name | 2-butyl-4-methylpyridine |
| Standard InChI | InChI=1S/C10H15N/c1-3-4-5-10-8-9(2)6-7-11-10/h6-8H,3-5H2,1-2H3 |
| Standard InChI Key | UCAKJZWZXQHUMY-UHFFFAOYSA-N |
| SMILES | CCCCC1=NC=CC(=C1)C |
| Canonical SMILES | CCCCC1=NC=CC(=C1)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2-Butyl-4-methylpyridine is systematically named according to IUPAC nomenclature as 2-butyl-4-methylpyridine, reflecting the substitution pattern of a butyl group at the 2-position and a methyl group at the 4-position of the pyridine ring . Its structural uniqueness arises from the steric and electronic effects imposed by these substituents, which influence reactivity and intermolecular interactions.
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 6304-31-0 | |
| Molecular Formula | ||
| Molecular Weight | 149.23 g/mol | |
| IUPAC Name | 2-butyl-4-methylpyridine | |
| SMILES Notation | CCCCC1=NC=CC(=C1)C | |
| InChIKey | UCAKJZWZXQHUMY-UHFFFAOYSA-N |
Structural and Electronic Features
The compound’s planar pyridine ring facilitates aromaticity, while the alkyl substituents introduce steric hindrance. Computational analyses reveal a topological polar surface area of 12.9 Ų, indicating limited polarity, and an XLogP3 value of 2.9, reflecting moderate hydrophobicity . These properties suggest potential utility in non-polar solvents or as a ligand in coordination chemistry.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Water Solubility | Sparingly soluble | |
| Solubility in Ethanol | Miscible | |
| Storage Conditions | 0–10°C, inert atmosphere | |
| Stability | Light- and air-sensitive |
Spectroscopic and Computational Data
Quantum mechanical calculations predict a pKa of approximately 6.88, indicating weak basicity comparable to unsubstituted pyridine (pKa ~5.2) . The compound’s UV-Vis absorption spectrum remains uncharacterized in the provided sources, though its aromatic structure suggests absorption in the 250–300 nm range.
Synthesis and Production
Industrial Manufacturing Status
The U.S. Environmental Protection Agency’s Toxic Substances Control Act (TSCA) lists 2-butyl-4-methylpyridine as INACTIVE for commercial production, reflecting limited industrial demand or unresolved synthetic challenges . This regulatory status aligns with the compound’s sparse presence in chemical catalogs and research databases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume